



Application Notes and Protocols for Cox-2-IN-16 (in vivo)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-16 is a potent, selective, and orally active inhibitor of cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][3] Selective inhibition of COX-2 is a therapeutic strategy to alleviate inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4] These application notes provide detailed protocols for in vivo studies to evaluate the anti-inflammatory, analgesic, and anti-tumor efficacy of Cox-2-IN-16.

Chemical Properties



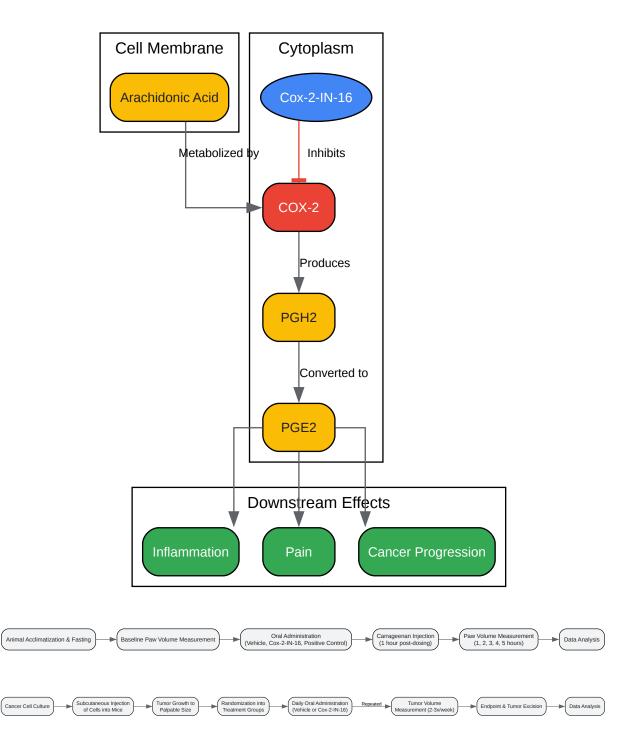
Property	Value	Reference
IUPAC Name	Not available in search results	N/A
Molecular Formula	Not available in search results	N/A
Molecular Weight	Not available in search results	N/A
IC50 (COX-2)	102 μΜ	[1]
Solubility	Poor aqueous solubility is common for COX-2 inhibitors. Solvents such as ethanol, polyethylene glycol (PEG), and their mixtures can enhance solubility.[5][6][7]	N/A

Mechanism of Action

Cox-2-IN-16 selectively inhibits the COX-2 enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor for various prostaglandins, including prostaglandin E2 (PGE2), that are involved in inflammation, pain, and cancer progression. By inhibiting COX-2, **Cox-2-IN-16** reduces the production of these proinflammatory and pro-nociceptive mediators.[8][9][10]

Signaling Pathway





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